molecular formula C15H15N3O5S2 B1204039 Desacetylcephapirin CAS No. 38115-21-8

Desacetylcephapirin

Cat. No.: B1204039
CAS No.: 38115-21-8
M. Wt: 381.4 g/mol
InChI Key: IOFHZPVEQXTSQW-BXUZGUMPSA-N
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Mechanism of Action

Target of Action

Desacetylcephapirin, an active metabolite of Cephapirin , primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for many antibiotics .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, this compound prevents the formation of peptidoglycan cross-links in the bacterial cell wall, which is critical for the bacteria’s survival .

Biochemical Pathways

This compound affects the peptidoglycan layer synthesis pathway in bacteria . The disruption of this pathway leads to a weakened cell wall, causing the bacteria to become more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

This compound is a metabolite of Cephapirin, and its pharmacokinetics are closely related to those of its parent compound . The rate and extent of deacetylation, which converts Cephapirin to this compound, decrease from rodents to dogs to humans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases, enzymes produced by some bacteria that provide resistance to β-lactam antibiotics, can affect the efficacy of this compound . Additionally, the pH and ion concentration of the environment can impact the stability and activity of the compound .

Biochemical Analysis

Biochemical Properties

Desacetylcephapirin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. This compound interacts with various enzymes, including beta-lactamases, which can hydrolyze the beta-lactam ring and render the antibiotic inactive . This compound is relatively stable against beta-lactamase degradation compared to other cephalosporins .

Cellular Effects

This compound exerts its effects on bacterial cells by inhibiting cell wall synthesis, which is crucial for maintaining cell integrity and shape . This inhibition leads to cell lysis and death, effectively eliminating the bacterial infection. In addition to its bactericidal activity, this compound can influence cell signaling pathways and gene expression in bacteria. The disruption of cell wall synthesis triggers stress responses in bacteria, leading to the activation of various stress-related genes . This compound also affects cellular metabolism by interfering with the synthesis of essential biomolecules required for bacterial growth and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan strands in the bacterial cell wall . As a result, the cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis and death. This compound’s ability to inhibit PBPs makes it effective against a wide range of bacteria, including those that produce beta-lactamases . Additionally, this compound can induce changes in gene expression by activating stress response pathways in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable in aqueous solutions but can degrade over time, especially under acidic or alkaline conditions . Long-term studies have shown that this compound maintains its antimicrobial activity for extended periods when stored under appropriate conditions . Its efficacy may decrease over time due to gradual degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on bacterial populations, including the development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively eliminates bacterial infections without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and hepatotoxicity . Studies in animal models have shown that this compound has a dose-dependent effect on bacterial clearance, with higher doses leading to more rapid and complete elimination of the infection . Threshold effects have also been observed, where doses below a certain level may not achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is primarily metabolized in the liver and kidneys . The metabolic pathways involve the hydrolysis of the beta-lactam ring by beta-lactamases, followed by further degradation into inactive metabolites . This compound can also undergo conjugation reactions with glucuronic acid or sulfate, facilitating its excretion via the urine . The involvement of specific enzymes, such as cytochrome P450, in the metabolism of this compound has been reported . These metabolic pathways ensure the efficient elimination of this compound from the body while maintaining its antimicrobial activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes and accumulate in bacterial cells, where it exerts its antimicrobial effects . This compound can also bind to plasma proteins, which facilitates its distribution throughout the body . The transport of this compound within cells is mediated by specific transporters and binding proteins that recognize and facilitate its uptake . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs) to inhibit cell wall synthesis . This compound can also localize to the cytoplasm and other cellular compartments, where it may interact with other biomolecules involved in bacterial metabolism and stress responses . . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desacetyl Cefapirin (sodium salt) is synthesized from cefapirin through a deacetylation process. The synthetic route involves the removal of the acetyl group from cefapirin, resulting in the formation of desacetyl cefapirin. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the deacetylation process .

Industrial Production Methods

In industrial settings, the production of desacetyl cefapirin (sodium salt) involves large-scale deacetylation of cefapirin. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under controlled conditions to maintain the stability and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Cefapirin (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can lead to reduced forms of the compound .

Scientific Research Applications

Desacetyl Cefapirin (sodium salt) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desacetyl Cefapirin (sodium salt) is unique due to its specific deacetylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, cefapirin. This uniqueness makes it valuable in research for understanding the effects of structural modifications on antibiotic activity .

Properties

IUPAC Name

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFHZPVEQXTSQW-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959064
Record name Desacetylcephapirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38115-21-8
Record name Desacetylcephapirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38115-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetyl cephapirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylcephapirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESACETYLCEPHAPIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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